N-(2-chlorobenzyl)-N-isopropyl-3-methyl-4-oxopentanamide
Overview
Description
N-(2-chlorobenzyl)-N-isopropyl-3-methyl-4-oxopentanamide is a useful research compound. Its molecular formula is C16H22ClNO2 and its molecular weight is 295.80 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.1339066 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pesticide Interaction and Soil Transformation
A study by R. Bartha (1969) explored the transformation of herbicides in soil, leading to the formation of hybrid molecules like asymmetric 3,3',4-trichloro-4'-methylazobenzene. The research highlighted the complex interactions between different chemicals, including N-(2-chlorobenzyl)-N-isopropyl-3-methyl-4-oxopentanamide derivatives, when applied together, contributing to our understanding of pesticide behavior in environmental contexts (Bartha, 1969).
Polymer Science and Photoinduced Phase Transitions
H. Akiyama and N. Tamaoki (2007) synthesized polymers functionalized with azobenzene derivatives, initiating polymerization using a related compound as an initiator. These polymers exhibited reversible phase transitions in response to light, demonstrating the application of this compound derivatives in creating stimuli-responsive materials with potential applications in smart coatings and drug delivery systems (Akiyama & Tamaoki, 2007).
Organic Synthesis and Catalysis
Fang-Lin Tan et al. (2016) presented a metal-free oxidative arylmethylation of N-(arylsulfonyl)acrylamides, showcasing the utility of this compound derivatives in synthesizing complex organic molecules. This study highlighted the compound's role in facilitating the formation of carbon-carbon bonds, a fundamental process in organic synthesis and drug development (Tan et al., 2016).
Materials Engineering and Optical Properties
Qiang Zhang et al. (2014) developed microgels using azobenzene crosslinkers derived from this compound. These microgels formed the basis of optical materials with switchable properties under UV light, showcasing the compound's potential in creating advanced materials for optical devices and sensors (Zhang et al., 2014).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methyl-4-oxo-N-propan-2-ylpentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-11(2)18(16(20)9-12(3)13(4)19)10-14-7-5-6-8-15(14)17/h5-8,11-12H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKKMVYQEOYVPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1Cl)C(=O)CC(C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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